(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine
Overview
Description
(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine is a synthetic nucleoside analog It is structurally related to thymidine, a naturally occurring nucleoside, but with modifications that confer unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Vinylation: The 5-position of the uracil ring is vinylated using a suitable vinylating agent under basic conditions.
Esterification: The vinyl group is then esterified with methanol in the presence of an acid catalyst to form the carbomethoxyvinyl group.
Industrial Production Methods
Industrial production of (E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Utilizing large reactors to handle the initial vinylation and esterification steps.
Purification: Employing chromatographic techniques to purify the final product.
Quality Control: Ensuring the product meets pharmaceutical-grade standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbomethoxyvinyl group to other functional groups.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the vinyl group.
Major Products
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Compounds with modified functional groups.
Substituted Analogs: New nucleoside analogs with different biological properties.
Scientific Research Applications
(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication by incorporating into viral DNA.
Molecular Biology: Used as a tool to study DNA synthesis and repair mechanisms.
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating viral infections and certain cancers.
Biochemical Assays: Utilized in assays to study enzyme activities and nucleic acid interactions.
Mechanism of Action
The mechanism of action of (E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine involves its incorporation into DNA. Once incorporated, it can:
Inhibit DNA Polymerase: By acting as a chain terminator, it prevents the elongation of the DNA strand.
Induce Mutations: The modified nucleoside can cause mutations in the viral genome, leading to non-functional viral particles.
Disrupt DNA Repair: It can interfere with DNA repair mechanisms, making it useful in studying these pathways.
Comparison with Similar Compounds
Similar Compounds
5-iodo-2’-deoxyuridine: Another nucleoside analog with antiviral properties.
5-ethyl-2’-deoxyuridine: Used in similar research applications but with different efficacy and toxicity profiles.
2’-deoxy-5-fluorouridine: A well-known chemotherapeutic agent.
Uniqueness
(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine is unique due to its specific modifications, which confer distinct biological activities. Its ability to incorporate into DNA and disrupt viral replication makes it a valuable tool in antiviral research and potential therapeutic applications.
Properties
IUPAC Name |
methyl (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7/c1-21-11(18)3-2-7-5-15(13(20)14-12(7)19)10-4-8(17)9(6-16)22-10/h2-3,5,8-10,16-17H,4,6H2,1H3,(H,14,19,20)/b3-2+/t8-,9+,10+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTRMSPWWLPPAY-YJCWOPNRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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